molecular formula C7H6BNO3 B8187988 Benzo[D]isoxazol-6-ylboronic acid

Benzo[D]isoxazol-6-ylboronic acid

Cat. No.: B8187988
M. Wt: 162.94 g/mol
InChI Key: GWZPDBYKFYDIKE-UHFFFAOYSA-N
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Description

Benzo[D]isoxazol-6-ylboronic acid is a boronic acid derivative containing a benzo[d]isoxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The benzo[d]isoxazole scaffold is known for its biological activities, making it a valuable component in the design of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[D]isoxazol-6-ylboronic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the protection of an amino group with acetic anhydride, followed by a Friedel-Crafts reaction in the presence of a Lewis acid . Subsequent steps may include cyclization and functional group modifications to introduce the boronic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[D]isoxazol-6-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of different functional groups at specific positions on the benzo[d]isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines.

Scientific Research Applications

Benzo[D]isoxazol-6-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzo[D]isoxazol-6-ylboronic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Benzo[D]isoxazol-6-ylboronic acid include other boronic acid derivatives and benzo[d]isoxazole-containing molecules. Examples include:

Uniqueness

This compound is unique due to its combination of the boronic acid and benzo[d]isoxazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1,2-benzoxazol-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZPDBYKFYDIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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